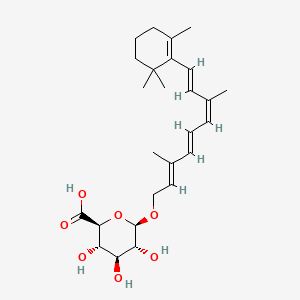

9-cis Retinoyl b-D-Glucuronide

Description

Overview of Retinoid Metabolism and Signaling in Cellular Contexts

Retinoids, a class of compounds derived from vitamin A (retinol), are indispensable for a multitude of biological processes, including embryonic development, vision, immune function, and the regulation of cell proliferation, differentiation, and apoptosis. nih.govbasicmedicalkey.commdpi.com The metabolic journey of retinoids begins with the intake of vitamin A from dietary sources, such as β-carotene from plants or retinyl esters from animal products. nih.gov Within the body, these precursors are converted to retinol (B82714). nih.gov

The subsequent metabolic steps are tightly regulated. Retinol can be esterified into retinyl esters for storage, primarily in the liver's stellate cells. basicmedicalkey.commdpi.com For biological activity, retinol is reversibly oxidized to retinal, a crucial step in the visual cycle. wikipedia.org Retinal is then irreversibly oxidized to retinoic acid (RA) by retinaldehyde dehydrogenases (RALDHs). nih.gov All-trans-retinoic acid (atRA) is the most biologically active metabolite and, along with its isomer 9-cis-retinoic acid (9-cis-RA), functions as a signaling molecule. basicmedicalkey.comreactome.org

These active retinoids exert their effects by binding to and activating nuclear receptors. nih.gov Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are ligand-dependent transcription factors that, upon binding with RA isomers, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs). mdpi.combiologists.com This interaction modulates the transcription of a vast number of target genes, thereby controlling a complex network of cellular pathways. basicmedicalkey.combiologists.com The cellular concentration of RA is finely tuned through both its synthesis and its degradation by cytochrome P450 enzymes, primarily the CYP26 family. nih.govwikipedia.org

Significance of Glucuronidation as a Biotransformation Pathway for Retinoids

Glucuronidation is a major Phase II metabolic process that conjugates a wide array of substances, including hormones, drugs, and xenobiotics, with glucuronic acid. wikipedia.org This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the substrate, facilitating its elimination from the body via urine or bile. wikipedia.org In the context of retinoid metabolism, glucuronidation is a critical pathway for the biotransformation of both retinol and retinoic acid. wikipedia.orgamegroups.org

Identification and Endogenous Presence of 9-cis Retinoyl β-D-Glucuronide as a Key Metabolite

9-cis Retinoyl β-D-Glucuronide has been identified as a significant endogenous metabolite of 9-cis-retinoic acid. nih.gov Its presence was confirmed in vivo in studies involving mice and rats. nih.gov Following the administration of 9-cis-retinaldehyde, 9-cis Retinoyl β-D-Glucuronide was found to be a major metabolite in the plasma of both species and was also detected in all examined mouse tissues. nih.gov This discovery highlighted the importance of the glucuronidation pathway in the metabolism of 9-cis-retinoic acid. nih.gov

Further research has also identified 9-cis-retinoyl-β-glucuronide as a major urinary metabolite in humans following the administration of 9-cis-retinoic acid. iarc.fr The concentrations of retinoyl-β-glucuronides in human blood have been measured in the nanomolar range. amegroups.org The consistent identification of this compound across different species underscores its role as a key component of the retinoid metabolic network.

Contextualizing 9-cis Retinoyl β-D-Glucuronide within the Broader Retinoid Network

9-cis Retinoyl β-D-Glucuronide is a direct metabolite of its parent compound, 9-cis-retinoic acid. nih.govebi.ac.uk The formation of this glucuronide involves the conjugation of a glucuronic acid molecule to the carboxylic acid group of 9-cis-retinoic acid through an ester linkage. This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs). amegroups.org

9-cis-retinoic acid is one of the biologically active isomers of retinoic acid, alongside the more abundant all-trans-retinoic acid (atRA) and 13-cis-retinoic acid. biologists.com While atRA is the primary ligand for Retinoic Acid Receptors (RARs), 9-cis-RA is unique in its ability to bind to and activate both RARs and Retinoid X Receptors (RXRs). mdpi.com RXRs act as master regulators by forming heterodimers with a variety of other nuclear receptors, including RARs. amegroups.org The metabolism of 9-cis-retinoic acid to its glucuronide form is a significant pathway that influences the bioavailability and activity of this potent signaling molecule. nih.gov

The metabolic cascade of vitamin A is crucial for the function of numerous organ systems. nih.gov The liver is the central organ for vitamin A storage and metabolism, where retinol is esterified for storage or converted to retinoic acid. cambridge.org The glucuronidation of retinoids, including the formation of 9-cis Retinoyl β-D-Glucuronide, occurs predominantly in the liver. wikipedia.org From the liver, these metabolites can be transported via the bloodstream to peripheral tissues. amegroups.org

In studies with pregnant mice and rats, 9-cis Retinoyl β-D-Glucuronide was detected not only in plasma but also in various tissues, including the liver and kidney, indicating its distribution throughout the body. nih.gov The presence of retinoid glucuronides in circulation and their potential to be hydrolyzed back to active retinoic acid in target tissues suggests a role in maintaining retinoid homeostasis in organs that have a high requirement for vitamin A, such as the eye and the developing embryo. biologists.comarvojournals.org The integrity of the ocular surface, for example, has an absolute requirement for vitamin A and its active derivatives. arvojournals.org While the precise functions of 9-cis Retinoyl β-D-Glucuronide in specific organs are still under investigation, its existence as a major metabolite points to its integral role in the complex, system-wide regulation of vitamin A action. nih.gov

Data Tables

Table 1: Key Retinoid Compounds and Their Functions

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Function(s) |

|---|---|---|---|

| 9-cis Retinoyl β-D-Glucuronide | C₂₆H₃₆O₈ | 476.57 | Metabolite of 9-cis-retinoic acid, potential transport form. nih.govclearsynth.com |

| 9-cis Retinoic Acid | C₂₀H₂₈O₂ | 300.44 | Ligand for RAR and RXR nuclear receptors. mdpi.comebi.ac.uk |

| all-trans-Retinoic Acid | C₂₀H₂₈O₂ | 300.44 | Primary endogenous ligand for RARs, regulates gene transcription. biologists.comdrugbank.com |

| Retinol (Vitamin A) | C₂₀H₃₀O | 286.45 | Precursor to active retinoids, essential for vision. wikipedia.org |

Table 2: Research Findings on 9-cis Retinoyl β-D-Glucuronide

| Study Focus | Organism(s) | Key Finding | Citation |

|---|---|---|---|

| In vivo metabolism of 9-cis-retinoic acid | Pregnant mice and rats | 9-cis Retinoyl β-D-Glucuronide is a major metabolite in plasma and tissues. | nih.gov |

| Metabolism of oral 9-cis-retinoic acid | Humans | 9-cis-retinoyl-β-glucuronide is a major urinary metabolite. | iarc.fr |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-NPWLVQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation of 9 Cis Retinoyl β D Glucuronide

Substrate Specificity for UDP-Glucuronosyltransferases (UGTs) in 9-cis Retinoyl β-D-Glucuronide Formation

The enzymatic conjugation of 9-cis-retinoic acid to form 9-cis retinoyl β-D-glucuronide is a highly specific process mediated by UDP-glucuronosyltransferases (UGTs). These enzymes exhibit distinct substrate specificities, and not all UGT isoforms are capable of metabolizing retinoids.

Characterization of Specific UGT Isoforms Involved in 9-cis Retinoyl β-D-Glucuronide Synthesis

Research has identified UGT2B7 as a key human UDP-glucuronosyltransferase isoform responsible for the glucuronidation of retinoids, including 9-cis-retinoic acid. nih.govnih.gov Studies using recombinant human UGTs have demonstrated that UGT2B7 is the sole isoform with the ability to glucuronidate all-trans-retinoic acid and its oxidized derivatives, with activities comparable to those observed in human liver microsomes. nih.gov This suggests a high degree of specificity of UGT2B7 for retinoid substrates. In contrast, other UGT isoforms, such as UGT1A6 and UGT2B15, have shown no significant activity towards these compounds. nih.govnih.gov This specificity highlights the pivotal role of UGT2B7 in the metabolic clearance of biologically active retinoids.

Enzymatic Kinetics and Co-factor Requirements for Glucuronidation of 9-cis Retinoic Acid

The enzymatic reaction for the formation of retinoyl β-glucuronide is dependent on the presence of the enzyme and the co-factor UDP-glucuronic acid (UDPGA). nih.gov No other factors are required for the reaction to proceed. nih.gov The process is, however, subject to inhibition. For instance, millimolar concentrations of coenzyme A have been shown to strongly inhibit the reaction. nih.gov

The kinetics of all-trans-retinoic acid glucuronidation, a closely related process, have been studied in vitro. The formation of all-trans-retinoyl-β-glucuronide is catalyzed by a UDP-glucuronosyltransferase with an apparent Km of 54.7 µM for all-trans-retinoic acid and 2.4 mM for UDP-glucuronic acid. nih.gov While specific kinetic data for 9-cis-retinoic acid glucuronidation is less detailed in the provided results, the metabolism of 13-cis-retinoic acid, another isomer, has been shown to be metabolized by several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. escholarship.org

Tissue-Specific Expression and Activity of Glucuronidating Enzymes

The expression and activity of UGTs are not uniform throughout the body, leading to tissue-specific differences in the glucuronidation of 9-cis-retinoic acid. The liver is a primary site for this metabolic process, but extrahepatic tissues also contribute significantly.

Hepatic Glucuronidation Processes and Their Contribution to 9-cis Retinoyl β-D-Glucuronide Levels

The liver demonstrates the highest specific activity of UDP-glucuronosyltransferase for retinoids compared to other tissues like the kidney. nih.gov This high hepatic activity is crucial for the systemic clearance of retinoids. amegroups.org Following oral administration of 9-cis-retinaldehyde in animal models, 9-cis-retinoyl-β-D-glucuronide was identified as a major metabolite in the liver. nih.govwho.int Studies with rat liver microsomes have shown the formation of 9-cis-retinoic acid glucuronide. fda.gov The liver's significant capacity for glucuronidation underscores its central role in maintaining retinoid homeostasis. who.int

Glucuronidation in Extrahepatic Tissues and Biological Relevance

Glucuronidation of retinoids also occurs in extrahepatic tissues, including the intestine and kidney. nih.govnih.govphysiology.org In fact, after administration of 9-cis-retinaldehyde, 9-cis-retinoyl-β-D-glucuronide was detected in all mouse tissues examined. nih.gov The intestine, in particular, is a significant site for this process. Studies with Caco-2 cells, a model for human intestinal cells, have demonstrated the expression and activity of UGT2B7, which is involved in retinoid glucuronidation. nih.govnih.gov This suggests that the intestine plays a role in the first-pass metabolism of dietary and pharmaceutical retinoids. The presence of UGTs in extrahepatic tissues is important for local detoxification and regulation of retinoid concentrations, which can have significant biological implications. physiology.org

Metabolic Pathways and Interconversions of 9 Cis Retinoyl β D Glucuronide

Pathways of Formation from 9-cis Retinoic Acid and Precursors

9-cis retinoyl β-D-glucuronide (9-cis-RAG) is a significant metabolite of 9-cis-retinoic acid (9-cis-RA). nih.govebi.ac.uk The primary pathway for its formation is through the process of glucuronidation, a major phase II detoxification reaction. This process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the carboxyl group of 9-cis-retinoic acid. ontosight.aimetabolicatlas.org This enzymatic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. ontosight.aiglpbio.com

The formation of 9-cis-RAG is a crucial step in the metabolism of 9-cis-RA, converting the lipophilic retinoid into a more water-soluble compound, which facilitates its transport and eventual excretion from the body. ontosight.ai The precursor, 9-cis-retinoic acid, is itself an active metabolite of vitamin A (retinol). researchgate.net The metabolic cascade begins with the conversion of dietary vitamin A or its precursors, like β-carotene, into retinol (B82714). researchgate.net Retinol is then sequentially oxidized to retinaldehyde and then to retinoic acid. researchgate.net While all-trans-retinoic acid (ATRA) is the predominant isomer, 9-cis-retinoic acid can also be formed, although it is typically found at lower levels in most tissues. researchgate.net

The process can be summarized as follows:

Vitamin A (Retinol) → 9-cis-Retinaldehyde → 9-cis-Retinoic Acid

9-cis-Retinoic Acid + UDP-glucuronic acid → 9-cis-Retinoyl β-D-Glucuronide + UDP (catalyzed by UGTs)

Catabolism and Degradation Pathways of 9-cis Retinoyl β-D-Glucuronide

The catabolism of 9-cis retinoyl β-D-glucuronide can occur through hydrolysis, a reaction catalyzed by β-glucuronidases (Gus). nih.gov This enzymatic process cleaves the glucuronic acid moiety from the retinoid, regenerating the parent compound, 9-cis-retinoic acid. nih.gov This hydrolysis can essentially reverse the detoxification process, potentially releasing the biologically active 9-cis-retinoic acid back into circulation or within tissues.

Research has demonstrated that β-glucuronidase is capable of hydrolyzing retinoyl β-glucuronide. nih.gov In experimental settings using cell lysates, those containing β-glucuronidase showed a marked ability to hydrolyze the substrate. nih.gov The activity of β-glucuronidases can vary between tissues and species, and some glucuronide conjugates have shown resistance to enzymatic hydrolysis. For instance, certain diastereomeric glucuronides of other compounds have been found to be resistant to bovine β-glucuronidase, though sparingly hydrolyzed by the enzyme from Helix pomatia. popline.org This suggests that the susceptibility of 9-cis-RAG to hydrolysis may depend on the specific enzyme source and conditions.

The potential for hydrolysis of 9-cis-RAG back to 9-cis-RA implies a dynamic interplay between conjugation and deconjugation, which could serve to regulate the local concentrations and activity of 9-cis-retinoic acid.

Beyond simple hydrolysis, 9-cis retinoyl β-D-glucuronide can undergo further metabolic transformations. One identified downstream metabolite is 9-cis-4-oxo-retinoyl β-D-glucuronide. who.int This metabolite is formed through the oxidation of the cyclohexenyl ring of the retinoid structure at the C4 position, while the glucuronide conjugate remains intact.

The formation of 4-oxo metabolites is a common pathway in retinoid metabolism. The parent compound, 9-cis-retinoic acid, is known to be metabolized to 9-cis-4-oxo-retinoic acid. who.int Subsequently, this oxidized form can also undergo glucuronidation to form 9-cis-4-oxo-retinoyl β-D-glucuronide. In studies of human metabolism of oral 9-cis-retinoic acid, both 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxo-retinoyl-β-glucuronide were identified as major urinary metabolites. who.int This indicates that oxidation can occur either before or after glucuronidation, representing parallel metabolic pathways.

Another potential, though less directly documented, downstream metabolic event could be the reduction of the C13-C14 double bond. A related metabolite, 9-cis-4-oxo-13,14-dihydro-retinoic acid, has been identified as a major endogenous vitamin A metabolite, particularly in the liver. researchgate.net While the direct conversion from 9-cis-RAG is not established, the existence of this pathway for the parent retinoid suggests a complex network of oxidative and reductive modifications that could potentially apply to the glucuronidated form as well.

Hydrolysis by Beta-Glucuronidases (Gus) and Related Enzymes

Interplay with Other Retinoid Metabolic Cycles

The metabolism of 9-cis retinoyl β-D-glucuronide is intricately linked with the broader network of retinoid metabolic cycles. Retinoids exist as a variety of isomers, including all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 9-cis-retinoic acid, each with its own metabolic fate. researchgate.net The glucuronidation pathway is not exclusive to the 9-cis isomer; all-trans-retinoyl β-D-glucuronide is also a well-known metabolite of ATRA. glpbio.com

There is significant crosstalk between the metabolic pathways of these isomers. For example, 9-cis-retinoic acid can be a competitive inhibitor of the 4-hydroxylation of all-trans-retinoic acid, a key catabolic step for ATRA. iarc.fr Furthermore, the enzymes responsible for these transformations, particularly the cytochrome P450 (CYP) family and UGTs, often have overlapping substrate specificities. For instance, CYP1A2 has been reported to be efficient in the formation of 9-cis-retinoic acid from its precursor. amegroups.org

The presence of cellular retinoic acid-binding proteins (CRABPs) adds another layer of regulation. These proteins can bind to retinoic acid isomers and influence their metabolic fate. The formation of retinoyl β-glucuronide from all-trans-RA, 9-cis-RA, and 13-cis-RA is inhibited by CRABP-I, with the degree of inhibition correlating with the binding affinity of the protein for each isomer. researchgate.net This suggests that the availability of unbound retinoic acid is a key determinant for glucuronidation.

Isomerization between different forms of retinoic acid.

Oxidation to form 4-hydroxy and 4-oxo metabolites. drugbank.com

Glucuronidation to form water-soluble conjugates. drugbank.com

Hydrolysis of glucuronides to release active retinoids. nih.gov

Binding to cellular proteins, which modulates enzymatic access. researchgate.net

This complex interplay ensures tight regulation of the levels of biologically active retinoids, which are potent signaling molecules that regulate gene expression through nuclear receptors (RARs and RXRs). glpbio.comamegroups.org

Species-Specific Metabolic Variations and Implications for Pre-Clinical Research

Significant species-specific differences exist in the metabolism of retinoids, including the formation and handling of 9-cis retinoyl β-D-glucuronide. These variations have crucial implications for the design and interpretation of pre-clinical research and for extrapolating findings to humans.

A notable example is the difference in the metabolism of 9-cis-retinoic acid between mice and rats. Following administration of a precursor, the concentrations of 9-cis-retinoic acid isomers and their glucuronides were found to be substantially higher in mouse plasma compared to rat plasma. nih.govebi.ac.uk This suggests that mice may have a higher capacity for or different regulation of the absorption and glucuronidation of 9-cis-retinoids. who.int

These differences can impact the toxicological and pharmacological profiles of retinoids in different species. For instance, in the context of isotretinoin (B22099) (13-cis-retinoic acid), species considered less sensitive to its teratogenic effects, such as rats and mice, tend to eliminate the drug rapidly through detoxification pathways like glucuronidation. researchgate.net In contrast, more sensitive species, including primates, show different metabolic patterns. researchgate.net

These species-specific metabolic profiles are critical to consider in pre-clinical studies. A compound that is rapidly metabolized to a less active glucuronide in a rodent model might have a much longer half-life and greater activity in humans if the corresponding metabolic pathway is less prominent. The discrepancy in findings regarding the extent of glucuronide conjugate elimination in rats under different experimental conditions further highlights the sensitivity of retinoid metabolism to study design and species. who.int Therefore, a thorough understanding of the species-specific metabolic pathways of compounds like 9-cis retinoyl β-D-glucuronide is essential for the accurate assessment of their biological activity and for predicting their behavior in humans.

Molecular Interactions and Receptor Binding Mechanisms

Ligand-Receptor Interactions: 9-cis Retinoyl β-D-Glucuronide as a Potential Ligand for Nuclear Receptors

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ). nih.govresearchgate.net The interaction of 9-cis Retinoyl β-D-Glucuronide with these receptors is understood primarily through the actions of its parent compound, 9-cis-retinoic acid.

Direct binding studies on 9-cis Retinoyl β-D-Glucuronide are not extensively detailed in the literature; however, existing research indicates that retinoyl glucuronides may not directly bind to retinoic acid-binding proteins or receptors. researchgate.net The biological activity attributed to these glucuronidated forms, which can be 30-100% of that of the parent retinoic acid, is largely considered to be a result of their metabolic conversion back to the active parent compound within target cells. nih.govresearchgate.net

The parent compound, 9-cis-retinoic acid, is a well-established high-affinity ligand for both RARs and RXRs. researchgate.netnih.govnih.gov This distinguishes it from all-trans-retinoic acid (atRA), which is a high-affinity ligand for RARs but does not bind to RXRs. nih.govmdpi.com This dual-receptor activity allows 9-cis-retinoic acid to mediate biological effects through both RAR- and RXR-dependent signaling pathways. nih.gov

Table 1: Ligand Specificity of Retinoid Nuclear Receptors

| Ligand | Retinoic Acid Receptors (RARs) | Retinoid X Receptors (RXRs) |

| all-trans-Retinoic Acid (atRA) | High-Affinity Ligand | No Binding |

| 9-cis-Retinoic Acid (9-c-RA) | High-Affinity Ligand | High-Affinity Ligand |

| 9-cis-Retinoyl β-D-Glucuronide | No Direct Binding Reported | No Direct Binding Reported |

This table summarizes the established binding characteristics of the primary retinoic acid isomers to RAR and RXR nuclear receptors and the current understanding of the glucuronide metabolite's direct interaction.

The interaction of 9-cis Retinoyl β-D-Glucuronide with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR), is considered to be indirect and mediated by its conversion to 9-cis-retinoic acid. RXRs serve as obligatory heterodimerization partners for a wide array of nuclear receptors, including PPARs, LXRs, and VDR. nih.govmdpi.com

The nature of these partnerships determines their responsiveness to RXR ligands like 9-cis-retinoic acid.

Permissive Heterodimers: In pairs like LXR/RXR and PPAR/RXR, the complex can be activated by an RXR-specific ligand (a rexinoid) alone. mdpi.com The presence of ligands for both receptors can result in a synergistic activation of gene transcription. mdpi.com

Non-Permissive Heterodimers: In pairs such as VDR/RXR and the Thyroid Hormone Receptor (TR)/RXR, the complex is not activated by an RXR ligand alone. mdpi.com The RXR ligand may, however, synergize with the partner ligand (e.g., vitamin D for VDR) to enhance transcriptional activity. ebi.ac.uk

Therefore, the biological influence of 9-cis Retinoyl β-D-Glucuronide on these pathways is contingent on its hydrolysis to 9-cis-retinoic acid, which can then activate permissive heterodimers or synergistically enhance the activity of non-permissive heterodimers.

Investigation of Binding Affinity to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

Receptor Hetero- and Homo-Dimerization Modulated by 9-cis Retinoyl β-D-Glucuronide

Any modulation of receptor dimerization by 9-cis Retinoyl β-D-Glucuronide is an indirect effect, occurring after its conversion to 9-cis-retinoic acid. Ligand binding is a critical step for the formation and activation of receptor dimers. As a pan-agonist, 9-cis-retinoic acid can induce the formation and/or activation of several dimer complexes:

RXR-RAR Heterodimers: These are the classical mediators of retinoid signaling.

RXR-RXR Homodimers: These can be activated by 9-cis-retinoic acid to regulate a distinct set of target genes. nih.govmdpi.com

Other RXR Heterodimers: As detailed above, 9-cis-retinoic acid can influence the activity of numerous other nuclear receptors that require RXR as a partner. researchgate.netmdpi.com

Table 2: Examples of RXR Dimerization Partners

| Dimer Type | RXR Partner | Classification | Activation by RXR Ligand (e.g., 9-c-RA) |

| Heterodimer | RAR | Conditionally Permissive | Yes (Full activity often requires both ligands) |

| Heterodimer | PPAR | Permissive | Yes |

| Heterodimer | LXR | Permissive | Yes |

| Heterodimer | VDR | Non-Permissive | No (but can synergize with VDR ligand) |

| Heterodimer | TR | Non-Permissive | No (but can synergize with TR ligand) |

| Homodimer | RXR | Permissive | Yes |

This table illustrates the central role of RXR in forming various dimer complexes and how their responsiveness to an RXR ligand is classified.

Modulation of Receptor Conformation and Coregulator Recruitment

The mechanism of transcriptional activation by nuclear receptors involves significant conformational changes upon ligand binding. While 9-cis Retinoyl β-D-Glucuronide itself is not believed to bind the receptor, its active form, 9-cis-retinoic acid, serves as the direct trigger for this process.

In the absence of a ligand, nuclear receptor dimers like RAR-RXR are bound to DNA at specific sequences known as response elements. They are typically associated with a corepressor complex (containing proteins like SMRT or NCoR) that recruits histone deacetylases (HDACs), leading to a condensed chromatin state and transcriptional repression. mdpi.com

The binding of 9-cis-retinoic acid to the ligand-binding domain (LBD) of RAR and/or RXR induces a critical conformational shift in the receptor protein. This change causes the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which includes proteins with histone acetyltransferase (HAT) activity. mdpi.com The recruitment of coactivators leads to chromatin decondensation and the initiation of target gene transcription by RNA polymerase. mdpi.com

Mechanisms of Signal Transduction Beyond Direct Receptor Binding (if applicable, in vitro/ex vivo)

The primary signal transduction mechanism for 9-cis Retinoyl β-D-Glucuronide is its role as a pro-retinoid. Its biological activity is largely dependent on its metabolic hydrolysis by β-glucuronidase enzymes, which are present in various tissues and within the gut microbiome, to release the active 9-cis-retinoic acid. mdpi.com

This conversion allows 9-cis Retinoyl β-D-Glucuronide to function as a transport and storage form of 9-cis-retinoic acid. Glucuronidation increases the water solubility of the retinoid, and this conjugate can be circulated and subsequently re-activated in target tissues, effectively providing a reclaimable pool of the active hormone. This metabolic reactivation is the key step that links the glucuronide to the canonical nuclear receptor signaling pathways described above.

Cellular and Subcellular Mechanisms of Action

Intracellular Transport and Localization of 9-cis Retinoyl β-D-Glucuronide

As a water-soluble glucuronide, 9-cis-RAG can circulate in the body and be delivered to various tissues. hmdb.caresearchgate.net Its mechanism of action is primarily dependent on its conversion back to 9-cis-RA within the target cell, a reaction catalyzed by the enzyme β-glucuronidase. nih.gov This enzymatic hydrolysis is a critical step for the compound's bioactivity.

Once transported to target tissues, the localization of its activation is linked to the subcellular sites of β-glucuronidase activity. Studies using the all-trans isomer of retinoyl glucuronide have shown that hydrolysis can occur in various organelles, with particularly high rates observed in the microsomal fraction of the liver and the lysosomal fraction of the kidney in rats. nih.gov The endoplasmic reticulum (ER) has been identified as a key organelle in this process. Research has demonstrated that β-glucuronidase (Gus) is present in the ER of mouse liver and is capable of hydrolyzing retinoyl β-glucuronide. semanticscholar.org

Furthermore, photoaffinity labeling studies have identified retinoyl-β-D-glucuronide as an effective ligand for Cellular Retinoic Acid-Binding Proteins (CRABPs). nih.gov This suggests that upon entering the cell, or after its formation, 9-cis-RAG may bind to these cytosolic proteins, which are known to play crucial roles in the transport and metabolic channeling of retinoids. nih.govnih.gov

Influence on Cellular Differentiation Processes in vitro

The biological actions of retinoyl glucuronides, including their influence on cellular differentiation, are generally understood to be mediated by the release of the parent retinoic acid. While direct studies on the differentiation-inducing effects of 9-cis-RAG are not extensively documented, research on its parent compound and its all-trans isomer provides significant insight.

The parent compound, 9-cis-retinoic acid, is a potent regulator of gene expression that induces differentiation in numerous cell types. researchgate.netebi.ac.uk It functions as a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), giving it a broad range of biological activity. researchgate.netnih.gov For example, 9-cis-RA has been shown to be highly effective at inducing differentiation in neuroblastoma cells in vitro. lenus.ie

Studies on the closely related compound, all-trans-retinoyl β-glucuronide (all-trans-RAG), have demonstrated its capacity to induce differentiation.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| all-trans Retinoyl β-Glucuronide (RAG) | LA-N-5 (Human Neuroblastoma) | Induced morphologic differentiation and growth inhibition. | nih.gov |

| all-trans Retinoyl β-Glucuronide (RAG) | HL-60 (Human Promyelocytic Leukemia) | Induced differentiation into mature granulocytes, with potency similar to all-trans-retinoic acid. | researchgate.netimrpress.com |

| 9-cis Retinoic Acid (9-cis-RA) | Various (e.g., Hematopoietic, Neuroblastoma) | Potently induces cellular differentiation. | lenus.iewho.int |

Given that 9-cis-RAG can be hydrolyzed to the highly active 9-cis-RA, and that all-trans-RAG is effective in differentiation assays, it is hypothesized that 9-cis-RAG acts as a pro-drug, delivering 9-cis-RA to cells to exert its differentiation-inducing effects.

Modulation of Cell Proliferation and Apoptosis in Cellular Models

Similar to its role in differentiation, the effects of 9-cis-RAG on cell proliferation and apoptosis are believed to be mediated through its conversion to 9-cis-RA. The parent compound, 9-cis-RA, is well-documented as an inhibitor of cell proliferation and an inducer of apoptosis in various cancer cell models. researchgate.netwho.int For instance, in cutaneous T-cell lymphoma cells, 9-cis-RA inhibits proliferation and induces apoptosis in a dose- and time-dependent manner, which is associated with cell cycle arrest and the inhibition of key signaling pathways. nih.gov

Evidence from the all-trans isomer further supports the biological activity of the glucuronide form. All-trans-RAG has been shown to inhibit the proliferation of human neuroblastoma cells and HL-60 leukemia cells. nih.govresearchgate.net In these studies, the potency of all-trans-RAG was comparable to that of all-trans-retinoic acid, suggesting efficient intracellular conversion. researchgate.net

| Compound | Cell Line / Model | Observed Effect | Reference |

|---|---|---|---|

| 9-cis Retinoic Acid (9-cis-RA) | Cutaneous T-Cell Lymphoma (CTCL) | Inhibits proliferation, induces G0/G1 cell cycle arrest, and induces apoptosis. | nih.gov |

| 9-cis Retinoic Acid (9-cis-RA) | Various Tumor Cells | Proven to modulate proliferation, differentiation, and apoptosis in multiple in vitro assays. | researchgate.net |

| all-trans Retinoyl β-Glucuronide (RAG) | LA-N-5 (Human Neuroblastoma) | Demonstrated antiproliferative effects. | nih.gov |

| all-trans Retinoyl β-Glucuronide (RAG) | HL-60 (Human Promyelocytic Leukemia) | Inhibited cell proliferation by 55-75% and reduced thymidine (B127349) incorporation into DNA. | researchgate.net |

Based on these findings, 9-cis-RAG is expected to function as a delivery system for 9-cis-RA, which then modulates the cellular machinery controlling cell proliferation and apoptosis.

Effects on Cellular Metabolism and Energy Homeostasis in vitro

The influence of 9-cis-RAG on cellular metabolism is intrinsically linked to the function of its parent compound, 9-cis-RA. Retinoids are recognized as significant regulators of development, cell proliferation, and homeostasis. nih.gov 9-cis-RA, as a ligand for both RAR and RXR nuclear receptors, plays a role in mediating signals that control energy metabolism. nih.govnih.gov The activation of these receptors by retinoids leads to changes in the transcription of a multitude of target genes involved in glucose and lipid metabolism. researchgate.net

While direct in vitro studies on the metabolic effects of 9-cis-RAG are limited, its hydrolysis to 9-cis-RA would release a molecule known to impact metabolic pathways. For example, active retinoids like 9-cis-RA can suppress the expression of UDP-glucuronosyltransferase 2B7 (UGT2B7) in intestinal cells, the very enzyme responsible for their glucuronidation. nih.gov This suggests a feedback loop where high levels of active retinoids could down-regulate their own conversion into glucuronide conjugates, potentially amplifying their metabolic signals. nih.gov

Impact on Organelle Function, e.g., Endoplasmic Reticulum (ER)

The endoplasmic reticulum (ER) is a central organelle in the cellular life cycle of 9-cis-RAG. The ER is the primary site for both the synthesis and the subsequent reactivation of retinoyl glucuronides.

Synthesis: The formation of 9-cis-RAG from 9-cis-RA is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes that are predominantly located in the microsomes of tissues like the liver, which are preparations of ER fragments. nih.gov Specifically, UGT2B7 is the human isoform shown to glucuronidate retinoids. nih.gov

Hydrolysis (Reactivation): The ER is also a site for the hydrolysis of retinoyl glucuronides back to their active forms. Studies in mouse liver have shown that β-glucuronidase (Gus) colocalizes with other enzymes at the ER and is capable of hydrolyzing retinoyl β-glucuronide. semanticscholar.org

This dual role places the ER as a critical hub for regulating the intracellular balance between the active (9-cis-RA) and the water-soluble transport/detoxification form (9-cis-RAG) of this signaling molecule. Furthermore, the parent compound, retinoic acid, is known to be metabolized by cytochrome P450 enzymes, which are also located on the ER. oup.com

Investigation of Non-Genomic Actions in vitro (if identified)

In addition to their classical genomic effects mediated by nuclear receptors, retinoids are known to elicit rapid, non-genomic actions. nih.gov These effects are independent of gene transcription and involve the direct activation of intracellular kinase signaling pathways, such as the p38 mitogen-activated protein (MAP) kinase and PI3 kinase pathways. mdpi.com These non-genomic actions can be mediated by RARs located in the cytoplasm and can influence processes like cell proliferation and intracellular calcium levels. nih.govsci-hub.se

Currently, there is no specific research identified that investigates the direct non-genomic actions of the 9-cis-RAG molecule itself. It is widely presumed that any such effects would be triggered following its hydrolysis to 9-cis-RA. The released 9-cis-RA would then be available to participate in these rapid, non-transcriptional signaling events, consistent with the known activities of parent retinoids. nih.govmdpi.com

Regulation of Gene Expression by 9 Cis Retinoyl β D Glucuronide

Identification of Retinoic Acid Response Elements (RAREs) and other Response Elements

The genomic effects of retinoids are predominantly mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.com These receptors bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are typically located in the promoter or enhancer regions of target genes. mdpi.combioscientifica.com Upon binding of a retinoid ligand, such as all-trans-retinoic acid (atRA) or 9-cis-retinoic acid (9-cis-RA), the receptors undergo a conformational change. bioscientifica.com

RARs and RXRs form heterodimers (RAR/RXR) that bind to RAREs to control the expression of numerous genes. mdpi.com RAREs often consist of direct repeats (DRs) of the core hexameric motif PuG(G/T)TCA, separated by a specific number of nucleotides. For instance, the gene for Cellular Retinoic Acid Binding Protein II (CRABPII) contains RAREs with DR1 and DR2 motifs that are targeted by RAR-RXR heterodimers. mdpi.com

While atRA is a high-affinity ligand for RARs, 9-cis-RA can bind with high affinity to both RARs and RXRs. mdpi.com This dual specificity allows 9-cis-RA to activate not only RAR/RXR heterodimers but also RXR homodimers and other RXR-containing heterodimers, broadening its potential range of target genes. mdpi.commdpi.com 9-cis Retinoyl β-D-Glucuronide is a major metabolite of 9-cis-RA, and the process of glucuronidation is a key metabolic pathway for retinoids. nih.gov Although direct binding of 9-cis Retinoyl β-D-Glucuronide to nuclear receptors is not as extensively characterized, other glucuronidated retinoids have been shown to be biologically active. For example, retinoyl-β-glucuronide has been identified as an effective ligand for Cellular Retinoic Acid-Binding Proteins (CRABPs), which are involved in the intracellular transport and metabolism of retinoids. nih.gov This suggests that 9-cis Retinoyl β-D-Glucuronide could play a role in modulating retinoid signaling, potentially by being converted back to its active parent compound within the target cell or by having intrinsic activity itself.

Transcriptional Regulation of Target Genes in Cellular Models

The ability of 9-cis Retinoyl β-D-Glucuronide's parent compound, 9-cis-RA, to regulate gene transcription has been demonstrated in various cellular models. This regulation occurs through its interaction with RAR and RXR receptors, leading to the activation or repression of specific gene targets.

Gene expression studies have identified a range of genes responsive to 9-cis-RA. In Caco-2 human colorectal adenocarcinoma cells, treatment with 9-cis-RA was shown to significantly suppress the mRNA expression of UDP-glucuronosyltransferase 2B7 (UGT2B7) in a concentration-dependent manner. nih.gov This enzyme is itself involved in the glucuronidation of retinoids. nih.gov Similarly, in normal human epidermal keratinocytes, 9-cis-RA was found to enhance the expression of the P2Y2 receptor gene, although to a lesser extent than atRA. ebi.ac.uk

Microarray analyses in human epidermal keratinocytes have revealed broad changes in gene expression following treatment with retinoic acid, affecting functional groups of genes involved in differentiation, metabolism, and cell cycle. nih.gov For instance, genes involved in retinoid metabolism such as ALDH1A3, CYP26B1, and LRAT were induced. nih.gov While these studies often use atRA, the known activity of 9-cis-RA on the same receptor systems suggests it would regulate an overlapping set of genes.

Table 1: Examples of Genes Regulated by 9-cis-Retinoic Acid in Cellular Models

| Gene | Cell Model | Effect of 9-cis-RA | Research Finding |

|---|---|---|---|

| UGT2B7 | Caco-2 | Suppression of mRNA expression | Showed a potent suppressive effect with an IC50 of 0.2 µM. nih.gov |

| P2Y2 Receptor | Normal Human Epidermal Keratinocytes | Enhancement of gene expression | Enhanced expression, but to a lesser degree than all-trans-retinoic acid. ebi.ac.uk |

| CYP3A4 | HepG2 and Caco-2 cells | Induction of enzyme activity | Induced CYP3A4 activity, indicating transcriptional upregulation. ebi.ac.uk |

This table is generated based on data for 9-cis-retinoic acid, the direct precursor to 9-cis Retinoyl β-D-Glucuronide.

Promoter reporter assays are a key tool for confirming the direct transcriptional activity of a compound on a specific gene promoter. Such assays have demonstrated that 9-cis-RA can activate transcription through RAREs. Transient transfection assays revealed that 9-cis-RA, along with atRA, could transactivate RXRα/VDR (Vitamin D Receptor) heterodimers and induce CYP3A4 reporter activity. ebi.ac.uk This indicates that 9-cis-RA can drive the expression of genes regulated by RXR-containing heterodimers. Further studies have shown that activation of RXR and RAR by 9-cis-RA and atRA enhanced the transcriptional activation of the CYP4B1 promoter. researchgate.net

Gene Profiling and Expression Analysis (e.g., RNA-seq, RT-qPCR)

Chromatin Remodeling and Epigenetic Modifications Influenced by 9-cis Retinoyl β-D-Glucuronide

Retinoid signaling is intrinsically linked to epigenetic regulation. nih.gov The binding of a retinoid ligand to the RAR-RXR heterodimer induces a significant conformational change that causes the dissociation of corepressor complexes and the recruitment of coactivator complexes. mdpi.com This process is fundamental to chromatin remodeling and gene activation.

Corepressor complexes, such as SMRT/NCoR, often include histone deacetylases (HDACs). mdpi.com In the absence of a ligand, the RAR-RXR heterodimer is bound to these complexes, which maintain a deacetylated state of histone tails, leading to a condensed chromatin structure (heterochromatin) and gene repression. nih.govabcam.com

Upon ligand binding, these corepressors are replaced by coactivator complexes that frequently possess histone acetyltransferase (HAT) activity (e.g., CBP/p300). nih.gov HATs acetylate lysine (B10760008) residues on histone tails, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone. nih.govbiolegend.com This results in a more relaxed chromatin structure (euchromatin), which allows access for the basal transcription machinery and leads to gene activation. abcam.combiolegend.com

Comparative Analysis of Gene Regulation Profiles with other Retinoids

The biological effects of 9-cis Retinoyl β-D-Glucuronide and its parent compound, 9-cis-RA, can be better understood by comparing their activities with other major retinoids, particularly all-trans-retinoic acid (atRA). The key difference lies in their receptor activation profiles.

Receptor Specificity: atRA is a specific high-affinity ligand for RARs. In contrast, 9-cis-RA is a pan-agonist, binding with high affinity to all subtypes of both RARs and RXRs. nih.govmdpi.com This allows 9-cis-RA to activate a broader range of receptor dimers and potentially regulate a different, albeit overlapping, set of genes compared to atRA.

Potency and Efficacy: The difference in receptor activation can translate to different potencies in gene regulation. For example, in suppressing UGT2B7 mRNA in Caco-2 cells, 9-cis-RA was found to be significantly more potent (IC50 ≈ 0.2 µM) than atRA (IC50 ≈ 3.5 µM). nih.gov

Metabolites and Biological Activity: The glucuronidated forms of retinoids also show distinct properties. Studies in Xenopus embryos characterized the distribution of 9-cis-RA, atRA, and all-trans-retinoyl-beta-glucuronide, suggesting distinct roles during development. nih.gov Furthermore, while 9-cis-RA binds to CRABPs with low affinity, the glucuronidated metabolite (retinoyl-β-glucuronide) is an effective ligand, indicating that glucuronidation is not merely an inactivation step but can modulate the protein interactions of the retinoid molecule. nih.gov

Table 2: Comparative Profile of 9-cis-RA and atRA

| Feature | 9-cis-Retinoic Acid (9-cis-RA) | all-trans-Retinoic Acid (atRA) |

|---|---|---|

| Receptor Binding | High-affinity ligand for both RAR and RXR. nih.govmdpi.com | High-affinity ligand for RAR only. mdpi.com |

| Activated Dimers | RAR/RXR, RXR/RXR, other RXR heterodimers. mdpi.commdpi.com | Primarily RAR/RXR. mdpi.com |

| UGT2B7 mRNA Suppression | High potency (IC50 ≈ 0.2 µM in Caco-2 cells). nih.gov | Lower potency (IC50 ≈ 3.5 µM in Caco-2 cells). nih.gov |

| CRABP Binding | Low affinity. nih.gov | High affinity. nih.gov |

This table compares the direct precursor of 9-cis Retinoyl β-D-Glucuronide with another key retinoid.

Investigational Biological Activities in Pre Clinical Models

Role in Developmental Processes in Animal Models (e.g., embryogenesis in mice/rats)

9-cis-Retinoyl-β-D-Glucuronide (9-cis-RAG) has been identified as a major metabolite of 9-cis-retinoic acid (9-cis-RA) in pregnant mice and rats. nih.gov Following a single oral dose of 9-cis-retinaldehyde, 9-cis-RAG was found in significant quantities in mouse plasma and was also present in all examined mouse tissues, including the embryo, as well as in rat plasma. nih.govebi.ac.uk This indicates that the glucuronidation of 9-cis-RA is a crucial metabolic pathway during embryogenesis in these species. nih.gov The presence of 9-cis-RAG in embryonic tissues suggests a potential role in the complex signaling pathways that govern development. nih.gov Retinoids, in general, are known to be essential for normal embryonic development, and their metabolism is tightly regulated. oup.comnih.gov The formation of glucuronides like 9-cis-RAG is a key step in this regulation. nih.govmdpi.com

Studies in Specific Disease Models (e.g., in vitro cancer cell lines, in vivo animal models of specific diseases)

The parent compound, 9-cis-retinoic acid, has shown notable activity in various cancer models, and its metabolism to 9-cis-RAG is an important aspect of its biological effects. who.intnih.gov

Mechanisms in Animal Models of Disease (e.g., neuroblastoma xenografts in nude mice)

In vivo studies using animal models have provided further insights. For instance, 9-cis-RA has been shown to induce complete tumor regression of human lip squamous cell carcinoma xenografts in nude mice. nih.gov In the context of neuroblastoma, another retinoid, 9-cis-UAB30, has been shown to decrease tumorigenicity in patient-derived xenografts in athymic nude mice. nih.gov While these studies focus on the parent compounds, the metabolic conversion to glucuronides like 9-cis-RAG within the animal model is an integral part of their mechanism of action and clearance. who.int

Pharmacokinetic Profiles in Non-Human Biological Systems

The pharmacokinetics of 9-cis-RAG and its parent compound have been investigated in preclinical species, revealing important aspects of their absorption, distribution, and elimination.

Analytical Methodologies for Characterization and Quantification of 9 Cis Retinoyl β D Glucuronide

The accurate characterization and quantification of 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG) in complex biological samples are critical for understanding its metabolic fate and biological significance. Due to the compound's inherent instability and the presence of various isomers and related metabolites in biological matrices, sophisticated analytical techniques are required. These methodologies typically involve a multi-step process including efficient extraction from the sample matrix, chromatographic separation from interfering substances and isomers, and sensitive detection and quantification.

Comparative Biochemical and Biological Research

Comparison of 9-cis Retinoyl β-D-Glucuronide with 9-cis Retinoic Acid

9-cis Retinoic acid (9-cis-RA) is a potent signaling molecule that functions as a high-affinity ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). tandfonline.comebi.ac.ukoup.com Its ability to activate both receptor types underscores its critical role in gene regulation, controlling processes like cell differentiation and proliferation. tandfonline.comresearchgate.net

In contrast, 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG) is a metabolite of 9-cis-RA. nih.govebi.ac.uk The addition of the glucuronic acid moiety to the carboxyl group of 9-cis-RA significantly alters its direct receptor binding capacity. Generally, retinoyl glucuronides are considered to have low to no direct binding affinity for RARs and RXRs. Their biological activity is primarily attributed to their role as a pro-drug, where they undergo hydrolysis by β-glucuronidase in target tissues to release the active parent retinoid, in this case, 9-cis-RA. nih.gov This enzymatic conversion allows for a sustained release of the active compound.

However, some studies suggest that retinoyl glucuronides may possess some level of direct biological activity, acting as partial agonists at nuclear retinoid receptors, though with much lower affinity than their parent compounds. For instance, in human neuroblastoma cells, all-trans-retinoyl β-glucuronide (at-RAG) has been shown to induce differentiation, an effect comparable to that of all-trans-retinoic acid (at-RA). nih.gov While specific data on the direct receptor binding affinity of 9-cis-RAG is limited, the established principle for retinoyl glucuronides suggests its primary mode of action is through conversion to 9-cis-RA.

The glucuronidation of 9-cis-RA to form 9-cis-RAG is a key metabolic pathway that influences its stability and rate of inactivation. nih.govontosight.ai 9-cis-RA itself is subject to rapid metabolism in the body. who.int Glucuronidation is a major route for the detoxification and elimination of retinoids. ontosight.aiontosight.ai This process increases the water solubility of the compound, facilitating its excretion. ontosight.aiontosight.ai

Relative Biological Activity and Receptor Binding Affinities

Comparison with other Retinoyl Glucuronides (e.g., all-trans Retinoyl β-Glucuronide)

The biological activity of retinoyl glucuronides is intrinsically linked to their structure, specifically the stereochemistry of the polyene chain of the parent retinoic acid. Both 9-cis-RAG and all-trans-retinoyl β-glucuronide (at-RAG) are structurally similar, differing only in the configuration around the C9 double bond. This seemingly minor structural difference has profound implications for the biological activity of their parent compounds and, consequently, their own indirect activity.

All-trans-retinoic acid (at-RA) is a specific ligand for the RAR family of nuclear receptors, while 9-cis-RA can activate both RARs and RXRs. tandfonline.comresearchgate.net As the biological activity of the glucuronide conjugates is largely dependent on their conversion back to the parent acid, the ultimate effects of 9-cis-RAG and at-RAG will mirror the receptor activation profiles of 9-cis-RA and at-RA, respectively. Therefore, at-RAG, upon hydrolysis, will primarily influence RAR-mediated signaling pathways, whereas 9-cis-RAG has the potential to impact both RAR and RXR-mediated gene expression.

The metabolic fates of 9-cis-RAG and at-RAG can differ. Both are formed through glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The rate of formation and subsequent hydrolysis can be influenced by the specific UGT and β-glucuronidase isoforms present in different tissues, which may exhibit substrate preferences for different retinoid isomers.

Studies have shown that at-RAG can be as effective as at-RA in certain biological systems, such as inhibiting the growth of human neuroblastoma cells, but with reduced toxicity. researchgate.net This suggests that the slow, sustained release of at-RA from at-RAG provides a therapeutic advantage. While direct comparative studies on the biological effects of 9-cis-RAG and at-RAG are not extensively detailed in the available literature, it is plausible that 9-cis-RAG would exhibit a broader range of biological effects due to the pan-agonistic nature of its parent compound, 9-cis-RA, which activates both RAR and RXR pathways. ebi.ac.uk

Structural-Activity Relationships in Receptor Activation

Comparative Analysis across Different Model Organisms and Cell Lines

The metabolism of 9-cis-RA and the formation of 9-cis-RAG show significant variation across different species. Following oral administration of 9-cis-retinaldehyde, plasma concentrations of 9-cis-RAG were found to be substantially higher in mice compared to rats, suggesting species-specific differences in absorption and/or metabolism. nih.govwho.int In humans, 9-cis-RAG has been identified as a urinary metabolite of orally administered 9-cis-RA. who.intcontaminantdb.ca

In vitro studies using different cell lines have also provided insights into the comparative effects of retinoids. For instance, in human neuroblastoma SH-SY5Y cells, both all-trans and 9-cis retinoic acid induce the expression of RAR-beta and cellular retinoic acid-binding protein II, although with different dose-response characteristics and temporal dynamics. nih.gov All-trans-retinoyl β-glucuronide has demonstrated efficacy in inducing differentiation in MNA neuroblastoma cells. nih.gov In Caco-2 cells, a model for the intestinal epithelium, all-trans-RA and 9-cis-RA have been shown to suppress the expression of UGT2B7 mRNA, the enzyme responsible for their glucuronidation. researchgate.net This suggests a feedback mechanism that could regulate their own metabolism.

The differential expression of metabolizing enzymes like UGTs and β-glucuronidases across various model organisms and cell lines is a critical factor determining the local concentrations and biological activity of 9-cis-RAG.

Comparative Data on Retinoid Activity and Metabolism

| Compound | Receptor Binding | Primary Mode of Action | Key Metabolic Pathway | Notable Biological Effect |

|---|---|---|---|---|

| 9-cis Retinoic Acid | High affinity for RARs and RXRs tandfonline.comebi.ac.ukoup.com | Direct activation of nuclear receptors tandfonline.comresearchgate.net | Glucuronidation, Oxidation nih.govwho.int | Induces gene expression via RAR and RXR pathways tandfonline.comresearchgate.net |

| 9-cis Retinoyl β-D-Glucuronide | Low to no direct affinity for RARs/RXRs | Pro-drug; hydrolysis to 9-cis-RA nih.gov | Hydrolysis by β-glucuronidase | Sustained release of 9-cis-RA |

| all-trans Retinoic Acid | High affinity for RARs tandfonline.comresearchgate.net | Direct activation of RARs tandfonline.comresearchgate.net | Glucuronidation, Oxidation nih.gov | Induces gene expression via RAR pathway tandfonline.comresearchgate.net |

| all-trans Retinoyl β-Glucuronide | Low to no direct affinity for RARs/RXRs | Pro-drug; hydrolysis to at-RA nih.gov | Hydrolysis by β-glucuronidase | Inhibits neuroblastoma cell growth with reduced toxicity compared to at-RA researchgate.net |

Future Research Directions

Elucidation of Novel Enzyme Systems in 9-cis Retinoyl β-D-Glucuronide Homeostasis

The steady-state concentration and availability of 9-cis-RAG are controlled by the balance between its synthesis and degradation. While the general enzymatic players are known, a detailed understanding of the specific enzymes and their regulation is a key area for future investigation.

The formation of 9-cis-RAG from its parent compound, 9-cis-RA, is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of Phase II metabolizing enzymes. nih.govamegroups.org Studies have shown that human UGT2B7 is a principal isoform responsible for the glucuronidation of all-trans-retinoic acid and its derivatives, making it a primary candidate for 9-cis-RA metabolism. nih.govnih.gov However, the full spectrum of UGT isoforms that can efficiently conjugate 9-cis-RA remains to be characterized. Research indicates that retinoids, including 9-cis-RA, can suppress the expression of UGT2B7 in intestinal cells, suggesting a complex feedback mechanism that requires further exploration. nih.govamegroups.org

Conversely, the hydrolysis of 9-cis-RAG back to the biologically active 9-cis-RA, a process known as deglucuronidation, is catalyzed by β-glucuronidases. semanticscholar.org This enzymatic step could effectively reactivate the retinoid within specific tissues. Identifying the specific β-glucuronidase enzymes that act on 9-cis-RAG and understanding their tissue distribution and regulatory control are critical unanswered questions.

Future research should focus on:

Comprehensive Screening: Systematically screening the full panel of human UGT and β-glucuronidase isoforms to identify those with the highest specificity and efficiency for 9-cis-RAG synthesis and hydrolysis, respectively.

Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of these key enzymes in response to retinoid levels, xenobiotics, and other physiological signals. amegroups.orgamegroups.cn

Species Differences: Characterizing the enzymatic pathways in various pre-clinical models, as significant species-specific differences in retinoid glucuronidation have already been observed between mice and rats. nih.govebi.ac.uk

| Enzyme Class | Potential Isoforms/Enzymes | Role in 9-cis-RAG Homeostasis | Key Research Question |

| UDP-Glucuronosyltransferases (UGTs) | UGT2B7, UGT1A family, other UGT2B isoforms nih.govamegroups.orgbio-rad.com | Synthesis of 9-cis-RAG from 9-cis-RA | Which isoforms have the highest affinity for 9-cis-RA and how is their expression regulated? |

| β-Glucuronidases | Tissue-specific β-glucuronidases semanticscholar.org | Hydrolysis of 9-cis-RAG to 9-cis-RA | What are the specific enzymes responsible for 9-cis-RAG deglucuronidation in target tissues? |

Deeper Understanding of Non-Nuclear Receptor Mediated Mechanisms

The biological actions of retinoids are traditionally attributed to their function as ligands for the nuclear receptors RAR and RXR, which modulate gene transcription. nih.govnih.gov While 9-cis-RA is a ligand for both receptor types, emerging evidence suggests that retinoids and their metabolites may have functions independent of this canonical pathway. nih.gov Research has shown that retinoyl-β-glucuronide can be biologically active, in some cases without hydrolysis to its parent acid, and can bind to Cellular Retinoic Acid-Binding Proteins (CRABPs). nih.govnih.gov

This opens the possibility that 9-cis-RAG itself is not merely an inert metabolite but an active signaling molecule. Future investigations should rigorously test the hypothesis that 9-cis-RAG can mediate biological effects through non-genomic, non-nuclear receptor pathways. This could involve:

Direct Protein Interactions: Identifying novel binding partners for 9-cis-RAG in the cytoplasm or at the cell membrane using techniques like affinity purification-mass spectrometry.

Signaling Pathway Modulation: Determining if 9-cis-RAG can directly influence rapid signaling events, such as the activation of protein kinases (e.g., PI3K), changes in intracellular calcium levels, or cAMP-mediated pathways, which have been suggested for other retinoids. nih.gov

CRABP-Mediated Functions: Exploring the functional consequences of 9-cis-RAG binding to CRABPs. Does this interaction sequester the molecule, facilitate its transport, or modulate the function of other proteins? nih.gov

Advanced Analytical Techniques for Low-Level Detection and Imaging in Biological Samples

A significant barrier to understanding the precise roles of 9-cis-RAG is the difficulty in measuring its typically low endogenous concentrations within complex biological matrices. researchgate.net While reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the current gold standards, they often require substantial sample amounts and may lack the sensitivity to probe subcellular distributions. nih.govresearchgate.net

The future of the field depends on the development of next-generation analytical tools with enhanced sensitivity and spatial resolution. Key goals include:

Ultra-Sensitive Quantification: Pushing the limits of detection of LC-MS/MS methods to accurately quantify 9-cis-RAG in micro-dissected tissues, specific cell populations, or even single cells.

Chemical Imaging: Developing and applying mass spectrometry imaging (MSI) techniques to visualize the distribution of 9-cis-RAG within tissue sections. This would provide invaluable information on its localization in specific anatomical structures or cell types.

In Vivo Probes: Creating highly specific molecular probes or biosensors for 9-cis-RAG that would allow for its detection and tracking in living cells or organisms via fluorescence microscopy or other imaging modalities. This would enable the study of its dynamic transport and localization in real-time.

| Analytical Technique | Current Application | Future Advancement | Research Goal |

| LC-MS/MS | Quantification in plasma and tissue homogenates nih.govresearchgate.net | Increased sensitivity (sub-femtomole range) | Accurate quantification in limited biological samples (e.g., specific cell types). |

| Mass Spectrometry Imaging (MSI) | Not yet applied to 9-cis-RAG | Method development for retinoid imaging | Mapping the precise spatial distribution of 9-cis-RAG within tissues. |

| Molecular Probes/Biosensors | Not available for 9-cis-RAG | Design and synthesis of specific probes | Real-time imaging of 9-cis-RAG dynamics and subcellular localization in living cells. |

Development of Advanced Pre-Clinical Models to Investigate 9-cis Retinoyl β-D-Glucuronide's Biological Roles

Current research relies heavily on conventional rodent models and immortalized cell lines. who.intacs.org While useful, these models have limitations, including species-specific metabolic differences and the inability to isolate the effects of 9-cis-RAG from its parent compound. nih.gov

To specifically dissect the biological functions of 9-cis-RAG, more sophisticated pre-clinical models are essential. Future efforts should be directed towards:

Genetic Mouse Models: Creating knockout mice that lack the primary UGT enzyme responsible for synthesizing 9-cis-RAG. This would create a model to study the physiological consequences of being unable to produce the metabolite. Conversely, knocking out the specific β-glucuronidase that hydrolyzes it would cause 9-cis-RAG to accumulate, revealing its direct biological effects in vivo.

Humanized Models: Developing mice with "humanized" UGT or β-glucuronidase genes to create a more relevant model for human metabolism.

Organoid Cultures: Utilizing 3D organoid systems derived from human tissues (e.g., intestine, liver). These models more closely mimic the complex cell-cell interactions and physiological functions of human organs, providing a superior in vitro platform to study the metabolism and action of 9-cis-RAG.

Integrative Omics Approaches to Map Comprehensive Biological Networks Influenced by 9-cis Retinoyl β-D-Glucuronide

To move beyond single-gene or single-pathway analyses and capture the full spectrum of 9-cis-RAG's biological influence, a systems-level approach is required. researchgate.net The integration of multiple high-throughput "omics" technologies can provide an unbiased, comprehensive map of the molecular changes induced by this metabolite. mdpi.com

Using the advanced pre-clinical models described above, future studies should employ an integrative multi-omics strategy:

Transcriptomics: Using RNA-sequencing to generate a complete profile of all genes whose expression is altered by 9-cis-RAG, distinguishing its unique targets from those of 9-cis-RA.

Proteomics: Quantifying changes in the proteome to understand how transcriptional changes are translated into functional protein networks.

Metabolomics and Lipidomics: Analyzing the global profile of small-molecule metabolites and lipids to uncover downstream effects on cellular metabolism and signaling cascades. nih.gov

By integrating these massive datasets using advanced bioinformatics and systems biology tools, researchers can construct detailed network models. researchgate.net This approach will be instrumental in identifying novel pathways, biological processes, and potential functions of 9-cis Retinoyl β-D-Glucuronide that are currently unknown, providing a holistic understanding of its role in health and disease.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 9-cis Retinoyl β-D-Glucuronide?

- Methodological Answer : The synthesis typically involves condensation of retinoic acid derivatives with glucuronic acid. For example, all-trans retinoyl fluoride reacts with glucurono-lactone in alkaline conditions to yield retinoyl β-glucuronide lactones, followed by hydrolysis to obtain the free acid form. Reverse-phase high-performance liquid chromatography (HPLC) is critical for isolating pure 9-cis Retinoyl β-D-Glucuronide, ensuring separation from anomeric/isomeric byproducts . Characterization employs UV-visible spectroscopy, IR, ¹H-NMR, and mass spectrometry, with elemental analysis confirming purity .

Q. How is 9-cis Retinoyl β-D-Glucuronide metabolized in vivo, and what analytical techniques are used to track its metabolites?

- Methodological Answer : In vivo metabolism studies use isotope-labeled compounds (e.g., ¹⁴C-labeled RA) administered intravenously or intraperitoneally. Metabolites like retinoyl β-glucuronide are identified in feces and blood via liquid chromatography-mass spectrometry (LC-MS). Polar metabolites and decarboxylated derivatives are resolved using gradient elution HPLC. Tissue distribution studies require homogenization followed by solvent extraction and enzymatic hydrolysis (e.g., β-glucuronidase treatment) to distinguish conjugated vs. free forms .

Q. What are the primary biological roles of 9-cis Retinoyl β-D-Glucuronide in vitamin A physiology?

- Methodological Answer : Retinoyl β-glucuronide acts as a water-soluble transport form of retinoic acid (RA), facilitating systemic delivery to target tissues. Its bioactivity is assessed using transactivation assays for retinoid receptors (RAR/RXR) and in vivo models (e.g., acne treatment studies). Unlike RA, it exhibits reduced cytotoxicity and teratogenicity in topical applications, validated via comparative histopathology and gene expression profiling .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the teratogenicity of 9-cis Retinoyl β-D-Glucuronide across species?

- Methodological Answer : Species-specific differences in glucuronidation enzymes (e.g., UGT1A1 activity) may explain variability. Comparative studies should:

- Use knockout/transgenic models (e.g., UGT-deficient mice) to assess metabolic pathways .

- Apply dose-response analyses across administration routes (oral vs. topical).

- Measure embryonic retinoic acid levels via LC-MS in teratogenesis-prone species (e.g., rodents vs. primates) .

- Statistical tools like ANOVA with post-hoc tests can identify interspecies significance .

Q. What experimental strategies optimize the stability of 9-cis Retinoyl β-D-Glucuronide in cell culture media?

- Methodological Answer : Stability is pH- and temperature-dependent. Strategies include:

- Buffering media to pH 7.4 with HEPES or bicarbonate.

- Adding antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.

- Using serum-free media to reduce enzymatic hydrolysis.

- Validate stability via time-course LC-MS quantification of intact compound .

Q. How can researchers model the pharmacokinetics of 9-cis Retinoyl β-D-Glucuronide in disease-specific contexts (e.g., renal dysfunction)?

- Methodological Answer : Pharmacokinetic (PK) modeling requires:

- Compartmental analysis using non-linear mixed-effects modeling (NONMEM).

- Adjusting for renal clearance rates via glomerular filtration rate (GFR) measurements in nephrectomy models.

- Correlating plasma half-life with urinary excretion profiles in vitamin A-deficient vs. replete states .

- Cross-reference with human PK data from isotopic tracer studies .

Q. What molecular mechanisms underlie the differential efficacy of 9-cis Retinoyl β-D-Glucuronide in cancer vs. inflammatory skin disorders?

- Methodological Answer : Mechanistic studies should:

- Perform RNA-seq or ChIP-seq to identify RA-responsive genes in cancer cells (e.g., apoptosis regulators) vs. keratinocytes (e.g., anti-inflammatory cytokines).

- Use receptor-selective antagonists (e.g., AGN194310 for RXR) to dissect signaling pathways.

- Validate in 3D organoid models or xenografts to mimic tumor microenvironments .

Methodological Resources

- Data Analysis : Use software like GraphPad Prism for dose-response curves and R/Python for PK modeling .

- Visualization : Follow journal guidelines for figures (e.g., color schemes, minimal structures) to enhance clarity .

- Ethical Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.